molecular formula C15H14N2S B2617366 N-(4-methylbenzyl)-1,3-benzothiazol-2-amine CAS No. 280117-07-9

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine

Cat. No. B2617366
M. Wt: 254.35
InChI Key: IEZRJVVNXFFLSE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its reactivity and acidity/basicity, would also be studied.


Scientific Research Applications

Preclinical Evaluation in Antitumor Research

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine and related compounds have shown potential in antitumor research. These compounds, including 2-(4-aminophenyl)benzothiazoles, exhibit potent antitumor properties both in vitro and in vivo. They have been found to induce and be metabolized by cytochrome P450 1A1, leading to both active and inactive metabolites. Their potential as clinical agents is being explored, with emphasis on overcoming limitations related to drug lipophilicity through amino acid conjugation, which enhances water solubility and chemical stability. These prodrugs have shown effectiveness against breast and ovarian tumor xenografts in preclinical models, suggesting their suitability for further clinical evaluation (Bradshaw et al., 2002).

Synthesis of Biologically Active Derivatives

Research has also been conducted on the synthesis of new biologically active derivatives of benzothiazoles, including compounds with benzimidazole and imidazoline moieties. These compounds were synthesized and characterized, showing potential as antibacterial agents and in entomological applications, such as antifeedant and acaricidal activities (Chaudhary et al., 2011).

Application in Corrosion Inhibition

Another area of research has focused on the corrosion inhibition potential of 1,3-benzothiazole derivatives. These compounds, synthesized through condensation reactions, have been studied for their antibacterial activity and as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness as inhibitors has been assessed using various electrochemical methods, showing promising results for applications in material protection (Nayak & Bhat, 2023).

Investigation in Antitumor Mechanisms

Further studies have investigated the antitumor mechanisms of 2-(4-aminophenyl)benzothiazoles. The metabolism of these compounds, including N-acetylation and oxidation, has been studied to understand their mode of action in sensitive and insensitive cell lines. This research provides insights into the pharmacokinetics and metabolic pathways of benzothiazole derivatives, contributing to the development of more effective antitumor agents (Chua et al., 1999).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. For a detailed analysis of a specific compound, I would recommend consulting the scientific literature or a chemistry professional.


properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-16-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZRJVVNXFFLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine

Citations

For This Compound
1
Citations
HC Sakarya, K Görgün, C Öğretir - Arabian Journal of Chemistry, 2016 - Elsevier
Schiff base derivatives of benzothiazole 2a–e have been synthesized by reacting with substituted 2-aminobenzothiazole 1a–e and different substituted benzaldehydes 5a–e. The …
Number of citations: 8 www.sciencedirect.com

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